molecular formula C11H24O2 B092111 2,2-Dibutoxypropane CAS No. 141-72-0

2,2-Dibutoxypropane

Cat. No.: B092111
CAS No.: 141-72-0
M. Wt: 188.31 g/mol
InChI Key: CXBFTMAIVDLZLG-UHFFFAOYSA-N
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Description

2,2-Dibutoxypropane: is an organic compound with the molecular formula C11H24O2 . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two butoxy groups attached to a central propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dibutoxypropane can be synthesized through the reaction of 2,2-dimethoxypropane with butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution of methoxy groups with butoxy groups.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibutoxypropane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form butanol and acetone.

    Oxidation: The compound can be oxidized using strong oxidizing agents to produce corresponding carbonyl compounds.

    Substitution: It can participate in nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

    Hydrolysis: Butanol and acetone.

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Substitution: Compounds where the butoxy groups are replaced by other functional groups.

Scientific Research Applications

2,2-Dibutoxypropane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a solvent in various reactions.

    Biology: Employed in the preparation of biological samples for analysis, particularly in the dehydration of tissues.

    Medicine: Investigated for its potential use in drug formulation and delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2-dibutoxypropane involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. By forming stable butoxy ethers, it prevents unwanted reactions at the hydroxyl sites during subsequent synthetic steps. The compound can be selectively removed under specific conditions to regenerate the free hydroxyl groups.

Comparison with Similar Compounds

    2,2-Dimethoxypropane: Similar in structure but with methoxy groups instead of butoxy groups.

    2,2-Diethoxypropane: Contains ethoxy groups instead of butoxy groups.

    2,2-Diisopropoxypropane: Features isopropoxy groups in place of butoxy groups.

Uniqueness: 2,2-Dibutoxypropane is unique due to its longer butoxy chains, which can influence its solubility, reactivity, and physical properties compared to its shorter-chain analogs. This makes it particularly useful in applications where longer alkyl chains are desired for specific chemical or physical characteristics.

Properties

IUPAC Name

1-(2-butoxypropan-2-yloxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H24O2/c1-5-7-9-12-11(3,4)13-10-8-6-2/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBFTMAIVDLZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)(C)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059709
Record name Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis-
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Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

141-72-0
Record name 1,1′-[(1-Methylethylidene)bis(oxy)]bis[butane]
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Record name 2,2-Dibutoxypropane
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Record name 2,2-Dibutoxypropane
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Record name Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis-
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Record name Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis-
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Record name 1,1'-[isopropylidenebis(oxy)]dibutane
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Record name 2,2-DIBUTOXYPROPANE
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Synthesis routes and methods

Procedure details

A mixture of 2,2-dimethoxypropane (31.2 g, 0.3M), n-butanol (48.9 g, 0.66M) and toluene-p-sulphonic acid (0.05 g) is heated at 110° C., removing a fraction boiling below 60° C. over 2 hours. The mixture is cooled, brought to pH 9 with sodium methoxide in methanol, then distilled to give acetone di-n-butylketal b.p. 80° C./15 mm Hg, (33.8 g 60%). A sample of this ketal (18.8 g 0.1 m) and hypophosphorous acid (2.2 g, 0.033M) are stirred at room temperature for 7 days. Fractional distillation gives n-butyl (1-hydroxy-1-methylethyl)phosphinate (b.p. 84° C./0.3 mm Hg).
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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